

Application Notes: High-Resolution Imaging of Lipid Domains with Rhodamine DHPE

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Compound of Interest

Compound Name: Rhodamine DHPE

Cat. No.: B1148122

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Introduction

Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating the intricate organization and dynamics of cellular membranes.[1][2] Its integration into lipid bilayers allows for the high-resolution visualization of membrane structures, particularly lipid domains or "rafts," which are microdomains enriched in cholesterol and sphingolipids.[2][3] These domains are implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and virus entry. **Rhodamine DHPE's** bright and stable fluorescence makes it an ideal probe for various advanced imaging techniques, including confocal microscopy and Fluorescence Resonance Energy Transfer (FRET) studies. [1][4]

Principle of Lipid Domain Imaging with Rhodamine DHPE

Rhodamine DHPE is a lipophilic probe that readily incorporates into cellular membranes.[1][2] Its distribution within the membrane is not uniform; it exhibits preferential partitioning into liquid-disordered (Ld) phases over liquid-ordered (Lo) phases, which are characteristic of lipid rafts. This differential partitioning provides a mechanism to visualize and distinguish between different lipid domains.

Furthermore, **Rhodamine DHPE** is commonly used as an acceptor in FRET-based assays, often paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine).[5][6] When the donor and acceptor are in close proximity (within the Förster radius, typically 1.5-6 nm), excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence.[6] Changes in FRET efficiency can indicate alterations in membrane organization, such as the fusion of membranes or the clustering of lipids into domains.[5][6][7]

Applications

- Visualization of Lipid Rafts: Elucidating the size, shape, and distribution of lipid microdomains in live cells.[2]
- Membrane Fusion Assays: Studying the dynamics of vesicle fusion events, critical in processes like neurotransmitter release and viral entry.[5][8]
- Endocytosis and Membrane Trafficking: Tracking the internalization and subsequent trafficking of membrane components.[1][2]
- Protein-Lipid Interactions: Investigating the colocalization and interaction of membrane proteins with specific lipid domains.
- Drug-Membrane Interactions: Assessing the effect of pharmaceutical compounds on membrane organization and fluidity.

Quantitative Data Summary

The following table summarizes the key spectral properties of **Rhodamine DHPE** and its common FRET partner, NBD-PE.

Property	Rhodamine DHPE	NBD-PE (Typical Donor)
Excitation Maximum (λ_{ex})	~560 nm	~460 nm
Emission Maximum (λ_{em})	~581 nm	~535 nm
Molecular Weight	~1333.80 g/mol	Varies by acyl chain
Solubility	Chloroform, DMSO	Varies
Common Laser Line	532 nm or 561 nm	458 nm or 476 nm

Note: Spectral properties can vary slightly depending on the solvent and membrane environment.

Experimental Protocols

Protocol 1: Live-Cell Membrane Labeling and Imaging of Lipid Domains

This protocol outlines the steps for labeling the plasma membrane of live cells with **Rhodamine DHPE** for the visualization of lipid domains.

Materials:

- **Rhodamine DHPE**
- Dimethyl sulfoxide (DMSO), high purity
- Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)
- Phosphate-buffered saline (PBS)
- Cells cultured on glass-bottom dishes or chamber slides
- Confocal microscope with appropriate laser lines and filters

Procedure:

- Prepare **Rhodamine DHPE** Stock Solution:

- Dissolve **Rhodamine DHPE** in DMSO to a final concentration of 1 mg/mL.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.
 - Ensure the cells are healthy and adherent.
- Labeling:
 - Warm the live-cell imaging medium and PBS to 37°C.
 - Prepare a working solution of **Rhodamine DHPE** by diluting the stock solution in pre-warmed imaging medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Rhodamine DHPE** working solution to the cells and incubate for 10-30 minutes at 37°C in a cell culture incubator.
- Washing:
 - Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove unincorporated dye.
- Imaging:
 - Immediately image the cells using a confocal microscope.
 - Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emission between 570-620 nm.[4]
 - Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).

- Optimize imaging parameters (laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: FRET-Based Membrane Fusion Assay

This protocol describes a cell-free assay to monitor membrane fusion between two populations of liposomes using a **Rhodamine DHPE** and NBD-PE FRET pair.

Materials:

- **Rhodamine DHPE**
- NBD-PE
- Lipids for liposome preparation (e.g., POPC, cholesterol, sphingomyelin)
- Chloroform
- Hydration buffer (e.g., HEPES-buffered saline)
- Liposome extrusion system
- Fluorometer or fluorescence plate reader

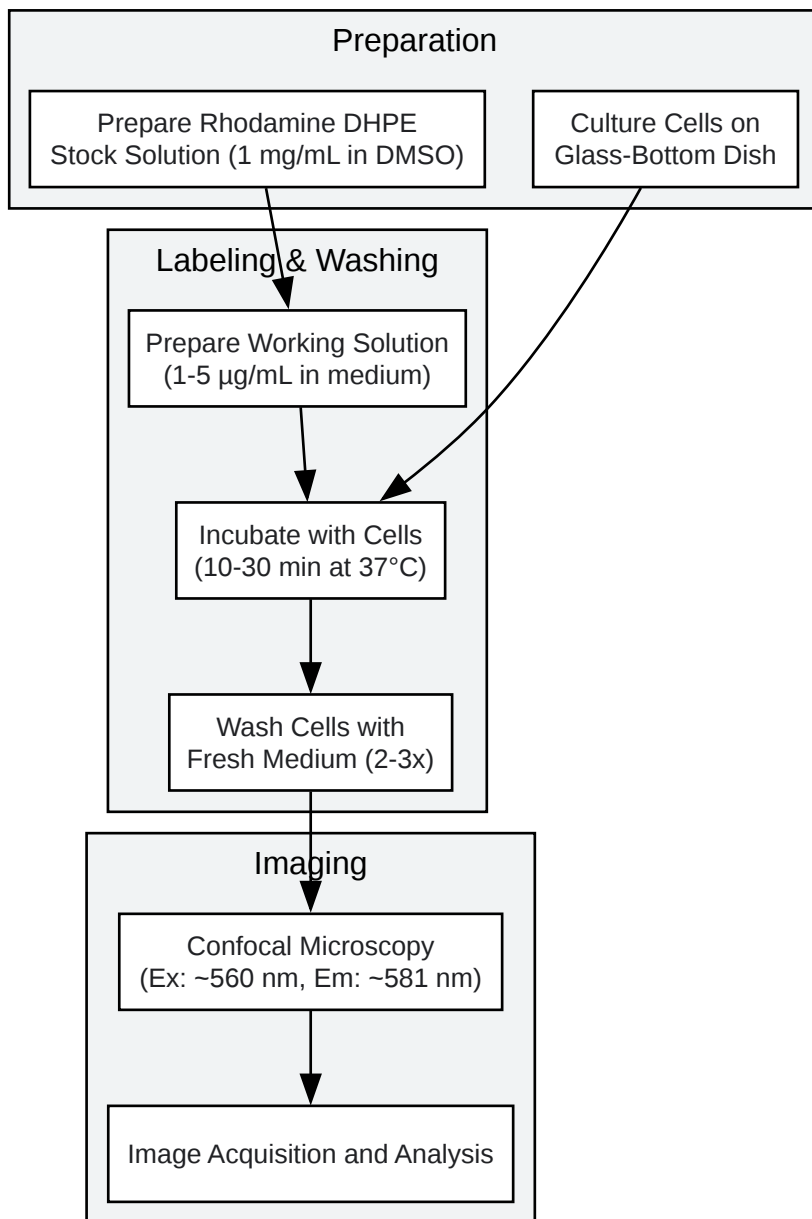
Procedure:

- Prepare Labeled and Unlabeled Liposomes:
 - Labeled Liposomes: In a glass vial, mix the desired lipids with **Rhodamine DHPE** and NBD-PE in chloroform. A common molar ratio is 0.5 mol% of each fluorophore relative to the total lipid.
 - Unlabeled Liposomes: In a separate vial, prepare a lipid mixture without the fluorophores.
 - Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
 - Further dry the films under vacuum for at least 1 hour to remove residual solvent.
 - Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1-5 mg/mL.

- Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- FRET Measurement:
 - In a cuvette or microplate well, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
 - Set the fluorometer to excite the NBD donor at ~460 nm and measure the emission of both the NBD donor (~535 nm) and the **Rhodamine DHPE** acceptor (~588 nm).^[7]
 - Record the baseline fluorescence.
- Induce Fusion:
 - Induce liposome fusion using an appropriate method (e.g., addition of Ca^{2+} for negatively charged lipids, addition of polyethylene glycol (PEG), or sonication).^[7]
- Monitor FRET Change:
 - Continuously record the donor and acceptor fluorescence intensity over time.
 - Upon fusion and lipid mixing, the distance between the donor and acceptor molecules will increase, leading to a decrease in FRET. This will be observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
 - Calculate the FRET efficiency at different time points to quantify the rate of membrane fusion.

Visualizations

Experimental Workflow for Live-Cell Imaging



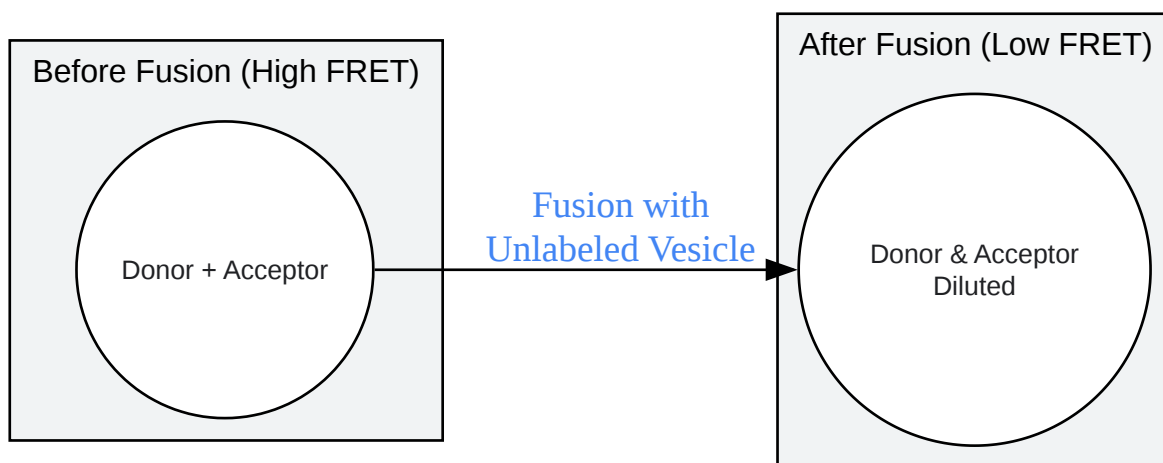
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Caption: Workflow for labeling and imaging lipid domains in live cells.

Principle of FRET-Based Lipid Domain Analysis

Acceptor (Rhodamine DHPE)

Donor (NBD-PE)

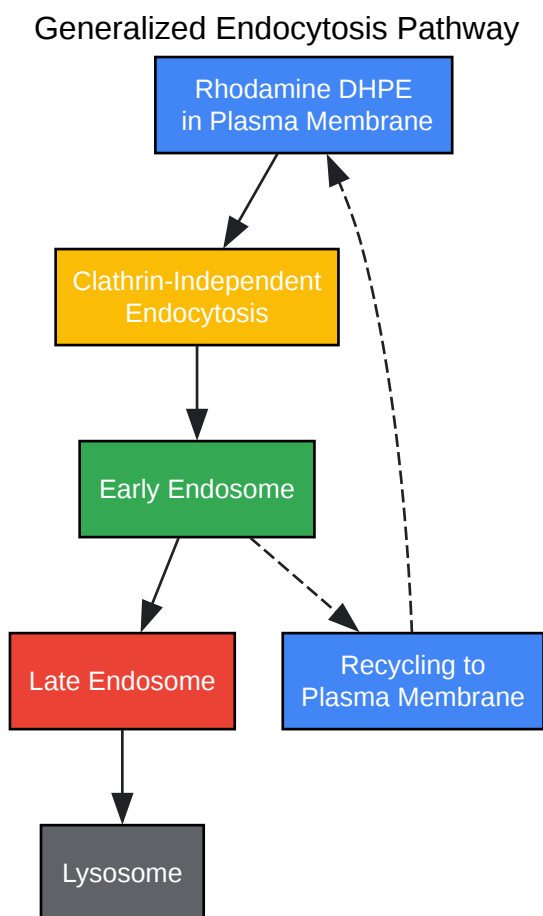


Acceptor (Rhodamine DHPE)

Donor (NBD-PE)

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Caption: FRET principle for monitoring membrane fusion.



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Caption: Tracking **Rhodamine DHPE** through endocytic pathways.

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